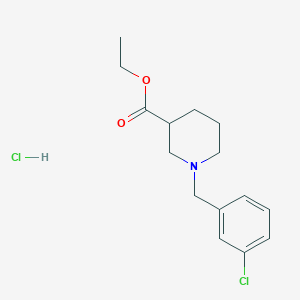
Ethyl 1-(3-chlorobenzyl)piperidine-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 1-(3-chlorobenzyl)piperidine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C15H21Cl2NO2 and its molecular weight is 318.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 1-(3-chlorobenzyl)piperidine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a piperidine ring substituted with a chlorobenzyl group and an ethyl ester functional group. The synthesis typically involves:
- Formation of the Piperidine Ring : Cyclization of appropriate precursors.
- Introduction of the Chlorobenzyl Moiety : Nucleophilic substitution reactions.
- Esterification : Reaction with an alcohol in the presence of an acid catalyst.
- Hydrochloride Formation : Salt formation by reacting the free base with hydrochloric acid.
This synthetic pathway allows for the introduction of various substituents that can enhance biological activity.
Anticancer Activity
Recent studies have indicated that piperidine derivatives, including this compound, exhibit promising anticancer properties. For instance, compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.
- Case Study : A study demonstrated that piperidine derivatives significantly inhibited tumor growth in chick chorioallantoic membrane assays, suggesting their potential as anticancer agents .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes, such as acetyl-coenzyme A carboxylases (ACCs), which play crucial roles in fatty acid metabolism.
- Activity Data : In vitro assays revealed that certain piperidine derivatives displayed IC50 values below 1000 nM against ACC1 and ACC2, indicating strong inhibitory effects with low cytotoxicity against normal human cells .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Receptor Binding : The chlorobenzyl moiety may enhance binding affinity to specific receptors or enzymes, facilitating stronger interactions that lead to biological responses.
- Stability and Bioavailability : The piperidine ring contributes to the overall stability and bioavailability of the compound, enhancing its therapeutic potential.
Summary of Biological Activities
| Activity Type | Target | IC50 (nM) | Cytotoxicity (HELF Cells) |
|---|---|---|---|
| ACC Inhibition | ACC1 | <1000 | >100 μM |
| ACC Inhibition | ACC2 | <940 | >100 μM |
| Anticancer Activity | Tumor Growth Inhibition | N/A | N/A |
Properties
IUPAC Name |
ethyl 1-[(3-chlorophenyl)methyl]piperidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2.ClH/c1-2-19-15(18)13-6-4-8-17(11-13)10-12-5-3-7-14(16)9-12;/h3,5,7,9,13H,2,4,6,8,10-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTRUQBENVPVAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC(=CC=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














